molecular formula C17H16N4O2S B12541128 3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B12541128
M. Wt: 340.4 g/mol
InChI Key: LMVORKQXXSGMGW-UHFFFAOYSA-N
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Description

3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolo-thiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazole ring, and it is substituted with two methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-methoxybenzoyl chloride in the presence of a base such as piperidine. The reaction is usually carried out in refluxing ethanol for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolo-thiadiazole derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its dual inhibition of PARP-1 and EGFR, making it a promising candidate for cancer therapy . Its methoxyphenyl substitution also contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

3,6-bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H16N4O2S/c1-22-13-9-5-3-7-11(13)15-18-19-17-21(15)20-16(24-17)12-8-4-6-10-14(12)23-2/h3-10,16,20H,1-2H3

InChI Key

LMVORKQXXSGMGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2NN3C(=NN=C3S2)C4=CC=CC=C4OC

Origin of Product

United States

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